molecular formula C14H27N3O3 B062833 tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate CAS No. 171866-36-7

tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate

Cat. No.: B062833
CAS No.: 171866-36-7
M. Wt: 285.38 g/mol
InChI Key: NASIOHFAYPRIAC-SNVBAGLBSA-N
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Description

The compound “tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate” is a type of tertiary butyl ester . The tert-butyl group in this compound is known for its unique reactivity pattern, which is highlighted by its characteristic applications . It is used in various chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .


Synthesis Analysis

Tertiary butyl esters, such as “this compound”, find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This flow process is more efficient, versatile, and sustainable compared to the batch process .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of the tert-butyl group. This group is known for its crowded structure, which elicits a unique reactivity pattern . This reactivity pattern is highlighted by its characteristic applications, starting from the use of this simple hydrocarbon moiety in chemical transformations .


Chemical Reactions Analysis

The tert-butyl group in “this compound” is known for its unique reactivity pattern . This pattern is highlighted by its characteristic applications in chemical transformations . It is also relevant in nature, with implications in biosynthetic and biodegradation pathways .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the presence of the tert-butyl group . This group is known for its unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations .

Mechanism of Action

The mechanism of action of “tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate” is largely determined by the unique reactivity pattern of the tert-butyl group . This group is known for its crowded structure, which influences its reactivity in chemical transformations .

Future Directions

The future directions for “tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate” could involve exploring its potential applications in biocatalytic processes . The unique reactivity pattern of the tert-butyl group could be leveraged to develop new chemical transformations .

Properties

IUPAC Name

tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-13(2,3)16-11(18)10-9-17(8-7-15-10)12(19)20-14(4,5)6/h10,15H,7-9H2,1-6H3,(H,16,18)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASIOHFAYPRIAC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@H]1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.1 g of 1-(benzyloxycarbonyl)-4-(tert.butoxycarbonyl)-N-tert.butyl-2-piperazinecarboxamide were dissolved in 40 ml of ethanol. 0.1 g of 10% palladium-on-carbon was added and the mixture was hydrogenated at room temperature and under atmospheric pressure for 2 hours. The catalyst was filtered off. The filtrate was evaporated to give 0.74 g of crude product which was purified by flash chromatography on silica gel using 5% methanol in dichloromethane for the elution. After evaporation of the solvents there was obtained 0.44 g of 4-(tert.butoxycarbonyl)-N-tert.butyl-2-piperazinecarboxamide as an oil; MS: m/e 286 [M+H]+.
Name
1-(benzyloxycarbonyl)-4-(tert.butoxycarbonyl)-N-tert.butyl-2-piperazinecarboxamide
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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